molecular formula C18H15N9O2 B10922968 2-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10922968
M. Wt: 389.4 g/mol
InChI Key: LQEXOSJWCNBLDD-UHFFFAOYSA-N
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Description

2-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a triazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with β-diketones under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring is carried out using a mixture of concentrated nitric and sulfuric acids.

    Coupling with the phenyl group: The nitro-pyrazole is then coupled with a benzyl halide derivative under basic conditions to form the intermediate.

    Cyclization to form the triazolo-pyrimidine core: The final step involves the cyclization of the intermediate with appropriate reagents such as formamide or ammonium formate under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Cyclization: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Electrophilic reagents: Halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).

    Cyclization reagents: Formamide, ammonium formate, and high-temperature conditions.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Halogenated derivatives: Formed by the substitution of hydrogen atoms on the phenyl ring with halogens.

    Cyclized products: Formed by further cyclization reactions.

Scientific Research Applications

2-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazolo-triazolo-pyrimidine core can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the combination of a pyrazole ring, a nitro group, and a triazolo-pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15N9O2

Molecular Weight

389.4 g/mol

IUPAC Name

4-[2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H15N9O2/c1-10-15(27(28)29)11(2)25(23-10)8-12-5-3-4-6-13(12)17-21-18-14-7-20-22-16(14)19-9-26(18)24-17/h3-7,9H,8H2,1-2H3,(H,20,22)

InChI Key

LQEXOSJWCNBLDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2C3=NN4C=NC5=C(C4=N3)C=NN5)C)[N+](=O)[O-]

Origin of Product

United States

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